11-Methylbenzo[a]pyrene

Chemical carcinogenesis Tumor initiation PAH structure-activity relationships

11-Methylbenzo[a]pyrene (11-MeBP) is a monomethylated derivative of the prototypical polycyclic aromatic hydrocarbon (PAH) carcinogen benzo[a]pyrene (B[a]P), distinguished by a methyl substituent at the bay-region 11-position. This structural modification markedly enhances its biological activity: in mouse skin tumor-initiation assays, 11-MeBP is approximately three times more potent than the parent hydrocarbon B[a]P, establishing it as one of the most tumorigenic monomethylbenzo[a]pyrene isomers.

Molecular Formula C21H14
Molecular Weight 266.3 g/mol
CAS No. 16757-80-5
Cat. No. B103201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methylbenzo[a]pyrene
CAS16757-80-5
Synonyms11-Methylbenzo[a]pyrene
Molecular FormulaC21H14
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3
InChIInChI=1S/C21H14/c1-13-11-16-7-4-6-14-9-10-17-12-15-5-2-3-8-18(15)19(13)21(17)20(14)16/h2-12H,1H3
InChIKeyZWJRHJOLMBZEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Methylbenzo[a]pyrene (CAS 16757-80-5) – A Bay-Region Methylated Benzo[a]pyrene with Enhanced Carcinogenic Potency


11-Methylbenzo[a]pyrene (11-MeBP) is a monomethylated derivative of the prototypical polycyclic aromatic hydrocarbon (PAH) carcinogen benzo[a]pyrene (B[a]P), distinguished by a methyl substituent at the bay-region 11-position [1]. This structural modification markedly enhances its biological activity: in mouse skin tumor-initiation assays, 11-MeBP is approximately three times more potent than the parent hydrocarbon B[a]P, establishing it as one of the most tumorigenic monomethylbenzo[a]pyrene isomers [1]. The compound serves as a critical mechanistic probe for investigating how bay-region substitution alters metabolic activation, DNA adduct formation, and carcinogenic potency [2].

Why 11-Methylbenzo[a]pyrene Cannot Be Replaced by Other Methylbenzo[a]pyrene Isomers in Experimental Systems


The biological activity of methylated benzo[a]pyrene derivatives is exquisitely sensitive to the position of methyl substitution; simple interchange among isomers is therefore not scientifically valid [1]. While 11-methylbenzo[a]pyrene exhibits tumor-initiating activity approximately three times that of B[a]P, substitution at positions 7, 8, 9, or 10—sites involved in the bay-region diol-epoxide pathway—completely abolishes tumor-initiating capacity [1]. Similarly, in Salmonella typhimurium mutagenicity assays, 11-MeBP is slightly more mutagenic than B[a]P, whereas the 7-, 8-, 9-, and 10-methyl isomers are significantly less active [2]. The 12-methyl isomer, which also bears a bay-region methyl group, forms 3.3-fold fewer DNA adducts via its diol-epoxide than does the B[a]P diol-epoxide, whereas the 11-methyl counterpart forms 1.7-fold more adducts [3]. These position-dependent differences in tumorigenicity, mutagenicity, and DNA adduct formation underscore that generic substitution among methylbenzo[a]pyrene isomers will produce irreproducible or misleading experimental results.

Quantitative Differentiation of 11-Methylbenzo[a]pyrene Relative to Closest Analogs


11-Methylbenzo[a]pyrene Is Approximately Threefold More Potent as a Tumor Initiator than the Parent Hydrocarbon Benzo[a]pyrene in Mouse Skin

In a two-stage mouse skin tumorigenesis model, 11-methylbenzo[a]pyrene (11-MeBP) was approximately 3 times more active as a tumor initiator than the parent hydrocarbon benzo[a]pyrene (B[a]P) [1]. In the same study, 1-methylbenzo[a]pyrene was about twice as active as B[a]P, while the 7-, 8-, 9-, and 10-methyl isomers—where substitution blocks the bay-region diol-epoxide pathway—showed complete loss of tumor-initiating ability [1]. The 3-, 4-, and 12-methyl isomers exhibited activity equivalent to B[a]P, and the 2-, 5-, and 6-methyl isomers were less active than B[a]P [1].

Chemical carcinogenesis Tumor initiation PAH structure-activity relationships

11-Methylbenzo[a]pyrene Exhibits Differential Mutagenicity in Salmonella typhimurium Relative to Other Monomethylbenzo[a]pyrene Isomers

In Salmonella typhimurium mutagenicity assays with metabolic activation, 11-methylbenzo[a]pyrene was slightly more mutagenic than benzo[a]pyrene (B[a]P), while 6-methylbenzo[a]pyrene produced about twice the number of revertants as B[a]P [1]. Critically, all other monomethyl isomers tested (7-, 8-, 9-, and 10-methylbenzo[a]pyrene) and the dimethyl derivatives (7,8- and 7,10-dimethylbenzo[a]pyrene) were significantly less active than B[a]P [1]. With the exception of 6-methylbenzo[a]pyrene, these results closely parallel the known carcinogenicity data [1].

Mutagenicity Ames test Genotoxicity screening

The Diol Epoxide of 11-Methylbenzo[a]pyrene Forms 1.7-Fold More DNA Adducts in Calf Thymus DNA than the Corresponding Benzo[a]pyrene Diol Epoxide

In vitro incubation of the ultimate carcinogenic metabolite anti-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene-7,8-diol-9,10-epoxide (11-MeBPDE) with calf thymus DNA produced 1.7 times more covalent DNA adducts than did the corresponding benzo[a]pyrene diol epoxide (BPDE) under equivalent conditions [1]. In the same study, BPDE formed 3.3 times more adducts than the 12-methylbenzo[a]pyrene diol epoxide (12-MeBPDE), demonstrating that even minor positional shifts of the bay-region methyl group produce dramatic differences in DNA binding capacity [1]. Furthermore, 11-MeBPDE was the most mutagenic of the three diol epoxides tested in Salmonella typhimurium TA 100 [1].

DNA adductomics Metabolic activation Carcinogen-DNA binding

11-Methylbenzo[a]pyrene Diol Epoxide Produces a DNA Adduct Distribution Distinct from Both Benzo[a]pyrene and 5-Methylchrysene Diol Epoxides

The reaction of anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene with calf thymus DNA yields three major deoxyguanosine adducts, arising from cis- and trans-ring opening of the (S,R,R,S)-enantiomer and trans-ring opening of the (R,S,S,R)-enantiomer [1]. This adduct profile is qualitatively different from that observed with the corresponding diol epoxides of benzo[a]pyrene or 5-methylchrysene, suggesting that the bay-region 11-methyl group alters the relative reactivity of the epoxide enantiomers toward DNA [1]. The heterogeneity of adducts may contribute to the enhanced tumorigenicity of 11-methylbenzo[a]pyrene [1].

DNA adduct stereochemistry Carcinogen-DNA interaction Bay-region theory

Bay-Region In-Plane Distortions in 11-Methylbenzo[a]pyrene Provide a Structural Basis for Enhanced Carcinogenicity Relative to Non-Methylated and Out-of-Plane Distorted Analogs

X-ray crystallographic analysis of 11-methylbenzo[a]pyrene reveals that the bay-region 11-methyl group induces steric overcrowding that is relieved primarily through in-plane bond angle distortions, in contrast to 7,12-dimethylbenz[a]anthracene (DMBA), which relieves strain via out-of-plane molecular distortions [1]. The 11-MeBP molecule exhibits conformational flexibility: one molecule in the asymmetric unit remains fairly flat with bond angle distortions, while the other is slightly buckled with a twist of approximately 15° in the bay region [1]. Computer modeling suggests this distortion affects the conformation of the ring bearing the diol and epoxide groups in the anti-diolepoxide, potentially influencing DNA binding geometry and contributing to enhanced tumorigenicity [1].

X-ray crystallography Molecular conformation Structure-carcinogenicity relationships

Defined Research Applications Where 11-Methylbenzo[a]pyrene Delivers Demonstrable Scientific Value Over Analogs


High-Potency Positive Control in Two-Stage Mouse Skin Carcinogenesis Studies

11-Methylbenzo[a]pyrene is the preferred tumor initiator for two-stage mouse skin carcinogenesis experiments where a robust, quantifiable tumor response is required. Its approximately 3-fold higher tumor-initiating activity relative to benzo[a]pyrene [1] allows researchers to use lower initiating doses while maintaining statistically evaluable tumor yields, or to achieve a wider dynamic range in dose-response studies. Unlike the 7-, 8-, 9-, and 10-methyl isomers, which are inactive as tumor initiators, 11-MeBP reliably produces papillomas and can serve as a benchmark for evaluating chemopreventive agents [1].

Mechanistic Studies of Bay-Region Diol Epoxide-Mediated DNA Damage and Repair

For laboratories studying the quantitative relationship between DNA adduct formation and mutagenic or carcinogenic outcome, 11-MeBPDE provides a 1.7-fold amplification of adduct yield over the standard BPDE system [2]. This higher adduct burden facilitates detection sensitivity in 32P-postlabeling and mass spectrometry-based DNA adductomic workflows. Moreover, the distinct adduct distribution—with three major dGuo adducts of defined enantiomeric origin [3]—enables investigation of whether specific adduct stereoisomers are differentially recognized by nucleotide excision repair enzymes, a question that cannot be addressed with BPDE alone.

Genetic Toxicology Assay Validation and Inter-Laboratory Standardization

11-Methylbenzo[a]pyrene offers a mutagenic potency slightly above that of benzo[a]pyrene in the Salmonella/microsome assay [4], positioning it as a useful intermediate-strength positive control for Ames test validation. Its consistent activity across metabolic activation conditions, combined with the well-documented inactivity of the 7-, 8-, 9-, and 10-methyl positional isomers [4], makes it a valuable reference compound for laboratories verifying the metabolic competency of S9 preparations and for inter-laboratory harmonization of mutagenicity testing protocols.

Computational Modeling of PAH-DNA Interactions and Structure-Based Carcinogenicity Prediction

The experimentally determined crystal structure of 11-methylbenzo[a]pyrene, showing in-plane bond angle distortions and a 15° bay-region twist in one conformer [5], provides a validated starting geometry for molecular dynamics simulations of PAH intercalation into DNA. Unlike DMBA, which relieves strain through out-of-plane distortions, 11-MeBP's in-plane distortion mode offers a structurally distinct template for testing computational predictions of DNA binding geometry, adduct conformation, and the structural origins of enhanced carcinogenic potency associated with bay-region methylation.

Quote Request

Request a Quote for 11-Methylbenzo[a]pyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.